REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:19])([F:18])[C:9]([CH3:17])([CH3:16])[C:10](N(OC)C)=[O:11]>CCOCC>[F:7][C:8]([F:19])([F:18])[C:9]([CH3:17])([CH3:16])[CH:10]=[O:11] |f:0.1.2.3.4.5|
|
Name
|
three
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25.3 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5.0325 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)N(C)OC)(C)C)(F)F
|
Name
|
|
Quantity
|
47.7 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was further stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the completion of the addition
|
Type
|
CUSTOM
|
Details
|
the mixture was carefully quenched at 0° C. with water (0.96 mL), NaOH (15%, 0.96 mL) and water (2.88 mL)
|
Type
|
STIRRING
|
Details
|
the mixture was vigorously stirred for 40 min
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with Et2O (50 mL)
|
Type
|
ADDITION
|
Details
|
treated with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite pad
|
Type
|
WASH
|
Details
|
washed with Et2O (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C=O)(C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.06 mmol | |
AMOUNT: MASS | 3.2304 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |